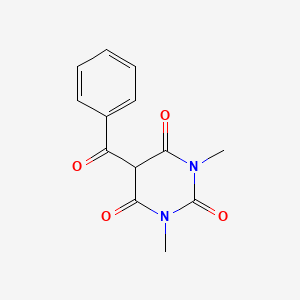

5-benzoyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Description

5-Benzoyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a barbiturate-derived compound characterized by a pyrimidinetrione core substituted with a benzoyl group at position 5 and methyl groups at positions 1 and 2. This compound is synthesized via nucleophilic substitution or condensation reactions involving 1,3-dimethylbarbituric acid derivatives and benzoyl-containing reagents . Its structural features contribute to its reactivity in organic synthesis, particularly in forming conjugates with amino acids or carbohydrates, as demonstrated in solid-phase synthesis applications .

Properties

IUPAC Name |

5-benzoyl-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c1-14-11(17)9(12(18)15(2)13(14)19)10(16)8-6-4-3-5-7-8/h3-7,9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJAPPXNROQLECP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(C(=O)N(C1=O)C)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-benzoyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a compound with significant biological activity. Its molecular formula is and it has a molecular weight of approximately 260.25 g/mol. This compound is recognized for its potential applications in medicinal chemistry and pharmacology.

- IUPAC Name : this compound

- Molecular Formula :

- Molecular Weight : 260.25 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

- Antioxidant Properties : The compound has shown potential in scavenging free radicals and reducing oxidative stress.

- Antimicrobial Activity : Studies have indicated that it possesses antibacterial properties against certain strains of bacteria.

- Anticancer Potential : Preliminary studies suggest it may inhibit cancer cell proliferation.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in oxidative stress and inflammation.

- Interaction with Cellular Pathways : The compound likely interacts with signaling pathways that regulate cell growth and apoptosis.

Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in free radicals at concentrations as low as 10 µg/mL.

| Concentration (µg/mL) | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 10 | 45 | 50 |

| 50 | 70 | 75 |

| 100 | 85 | 90 |

Antimicrobial Activity

In vitro studies demonstrated that the compound exhibited antibacterial effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

Anticancer Studies

Research involving cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with varying concentrations of the compound resulted in reduced cell viability. The IC50 values were reported as:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidinetrione Derivatives

Key Observations :

- The benzoyl derivative exhibits higher synthetic yields (68–88%) compared to isoindol-2-yl analogs (36–40%) due to optimized reaction conditions for benzoylation .

- Substituents like isoindol-2-yl or furylmethylene introduce steric hindrance, reducing yields but enabling biological activity (e.g., antiangiogenic or enzyme inhibition) .

Pharmacological and Biochemical Activity

- 5-(Furylmethylene)-1-phenyl-pyrimidinetrione: Inhibits aminoglycoside 6′-N-acetyltransferase type Ib (Ki comparable to lead inhibitors), highlighting antibacterial applications .

Mechanistic Insights :

- Benzoyl derivatives may lack direct calcium channel activity but serve as scaffolds for prodrugs due to their conjugation versatility .

- Chlorobenzylidene analogs exhibit superior stability and binding affinity compared to hydroxyl-substituted derivatives (e.g., SR-5, SR-8) .

Physicochemical Properties

*Predicted based on benzoyl hydrophobicity.

Critical Analysis :

- Ethyl-substituted analogs (e.g., 5-ethyl-pyrimidinetrione) may exhibit better solubility, aligning with their use in cardiovascular applications .

Q & A

Q. What are the standard synthetic routes for 5-benzoyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione, and how can reaction conditions be optimized?

A common synthetic approach involves multi-step condensation and cyclization reactions. For example, thiobarbituric acid can react with aryl glyoxal monohydrates in methanol under acidic conditions, yielding pyrimidinetrione derivatives. Optimization parameters include:

- Temperature : Room temperature (20–25°C) for initial condensation, followed by reflux for cyclization.

- Catalysts : Ammonium acetate or acetic acid to enhance reaction efficiency.

- Solvent polarity : Methanol or ethanol for better solubility of intermediates. Yields typically range from 55% to 75% after recrystallization .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

Key techniques include:

- NMR Spectroscopy : and NMR to confirm substituent positions and hydrogen bonding patterns.

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. For example, oxidation products of related pyrimidinetriones were characterized using single-crystal X-ray diffraction .

- FT-IR : Identifies carbonyl (C=O) and benzoyl group vibrations (1700–1750 cm) .

Q. What analytical methods are used to assess the purity and stability of this compound under varying storage conditions?

- HPLC-PDA : Quantifies purity (>95%) and detects degradation products.

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability, with decomposition temperatures typically >200°C for pyrimidinetriones.

- Light Sensitivity Tests : Photochemical oxidation studies (e.g., UV irradiation) identify degradation pathways, such as cyclohexenyl ring formation in oxidized derivatives .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with enzymes or receptors in pharmacological contexts?

- Enzyme Inhibition Assays : Measure IC values using fluorogenic substrates (e.g., for proteases or kinases). For example, pyrimidinetrione derivatives have shown activity against cancer cell lines (e.g., MCF-7) via tubulin inhibition .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity and thermodynamics with target proteins.

- Molecular Docking : Predicts binding poses using crystallographic data from homologous proteins .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Dose-Response Reproducibility : Validate activity in multiple cell lines (e.g., NCI-60 panel) to rule out cell-specific effects.

- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed discrepancies.

- Crystallographic Validation : Compare ligand-binding modes in solved protein structures to confirm mechanistic hypotheses .

Q. How can computational modeling predict the compound’s pharmacokinetic properties and toxicity?

- ADMET Prediction : Software like SwissADME estimates logP (2.5–3.5), bioavailability, and blood-brain barrier penetration.

- Toxicity Profiling : QSAR models predict hepatotoxicity or mutagenicity using structural descriptors (e.g., topological polar surface area ~66.5 Ų) .

- Molecular Dynamics (MD) Simulations : Simulate binding stability in physiological conditions (e.g., solvation effects) .

Data Contradiction and Validation

Q. How do synthetic byproducts or stereochemical variations affect experimental outcomes?

- Chiral HPLC : Resolves enantiomers in racemic mixtures, critical for stereospecific bioactivity.

- Single-Crystal Analysis : Confirms absolute configuration, as seen in carbinol ammonium salt derivatives .

- Reaction Monitoring : In-situ IR or NMR tracks intermediate formation to minimize byproducts .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological assays?

- Standardized Protocols : Use internal controls (e.g., cisplatin for cytotoxicity assays) and replicate experiments in triplicate.

- Stability-Indicating Methods : Accelerated degradation studies (40°C/75% RH) identify labile functional groups (e.g., benzoyl or methyl groups) .

Tables of Key Data

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 20–25°C (condensation) | Maximizes intermediate solubility |

| Catalyst | 10% ammonium acetate | Increases cyclization rate |

| Reaction Time | 20–30 minutes | Reduces side reactions |

Q. Table 2: Spectroscopic Benchmarks

| Technique | Key Peaks/Data | Structural Insight |

|---|---|---|

| NMR | 170–175 ppm (C=O) | Confirms trione core |

| FT-IR | 1680 cm (C=O stretch) | Differentiates keto/enol tautomers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.